molecular formula C8H10N2O B13453003 2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol

2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol

Cat. No.: B13453003
M. Wt: 150.18 g/mol
InChI Key: JDVIAFWMMHOCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that features a fused ring system combining a cyclopentane and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Scientific Research Applications

2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol involves its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption can involve both physisorption and chemisorption, depending on the specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol is unique due to its specific amino and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVIAFWMMHOCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)N=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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